molecular formula C12H9N3 B13689961 2-(2-Pyridinyl)imidazo[1,2-a]pyridine

2-(2-Pyridinyl)imidazo[1,2-a]pyridine

Cat. No.: B13689961
M. Wt: 195.22 g/mol
InChI Key: BESVZUJMBBSCLY-UHFFFAOYSA-N
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Description

2-(2-Pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique electronic and chemical properties of 2-(2-Pyridyl)imidazo[1,2-a]pyridine make it an attractive scaffold for the development of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an aldehyde and an isocyanide in a one-pot process.

Another method involves the condensation of 2-aminopyridine with α-bromocarbonyl compounds in the presence of a base. This reaction can be carried out in various solvents, including neutral and weakly basic organic solvents, at elevated temperatures .

Industrial Production Methods

Industrial production of 2-(2-Pyridyl)imidazo[1,2-a]pyridine often employs scalable and cost-effective synthetic routes. The use of solid support catalysts, such as aluminum oxide or titanium tetrachloride, has been explored to enhance the efficiency and yield of the synthesis . Additionally, green chemistry approaches, such as solvent-free and catalyst-free reactions, are being developed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 2-(2-Pyridyl)imidazo[1,2-a]pyridine varies depending on its specific application. In medicinal chemistry, the compound often targets specific enzymes or receptors, modulating their activity to achieve therapeutic effects. For example, some derivatives act as GABA_A receptor agonists, while others inhibit enzymes involved in cancer cell proliferation . The molecular pathways involved can include the PI3K/Akt/mTOR signaling pathway, caspase activation, and tubulin polymerization inhibition .

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-pyridin-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9N3/c1-3-7-13-10(5-1)11-9-15-8-4-2-6-12(15)14-11/h1-9H

InChI Key

BESVZUJMBBSCLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN3C=CC=CC3=N2

Origin of Product

United States

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